N-(4-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
This compound (CAS: 1115921-10-2) is a pyrimido[5,4-b]indole derivative featuring a benzyl group at position 3, a methyl group at position 8, and an acetamide side chain linked to a 4-acetylphenyl moiety. Its molecular formula is C₂₈H₂₅N₅O₃, with an average molecular mass of 479.54 g/mol. The pyrimidoindole core is fused with a benzene ring, and the 4-oxo group contributes to its planar, heterocyclic structure, which is critical for interactions with biological targets such as Toll-like receptors (TLRs) or apoptosis-regulating proteins . This compound has been explored in drug discovery for its structural similarity to bioactive indole and pyrimidine derivatives, though specific therapeutic applications remain under investigation .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3/c1-18-8-13-24-23(14-18)26-27(28(35)31(17-29-26)15-20-6-4-3-5-7-20)32(24)16-25(34)30-22-11-9-21(10-12-22)19(2)33/h3-14,17H,15-16H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKXPHITVUMSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity .
Chemical Reactions Analysis
N-(4-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Scientific Research Applications
N-(4-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties:
Key Structural and Functional Insights:
Core Modifications :
- The pyrimido[5,4-b]indole core is conserved across analogs, but substitutions at positions 3 and 8 (e.g., benzyl, methyl) dictate steric and electronic profiles. For example, the 8-methyl group in the target compound reduces steric hindrance compared to bulkier substituents in ’s analog .
Sulfanyl or thioacetamide bridges (e.g., in and ) improve metabolic stability but may introduce steric constraints .
Biological Implications :
- Compounds with thioacetamide linkages () show selective TLR4 antagonism, while bulky aryl acetamides () are explored in cancer and CNS disorders due to enhanced blood-brain barrier penetration .
- The target compound’s acetyl group may mimic natural acetylated ligands in signaling pathways, though its exact target remains unconfirmed .
Research Findings and Trends
- Synthetic Accessibility : The target compound and analogs are typically synthesized via HATU-mediated coupling (yields: 50–85%), with purification by reverse-phase chromatography .
- Structure-Activity Relationships (SAR) :
- Unresolved Challenges :
- The target compound’s pharmacokinetic profile (e.g., half-life, clearance) is underexplored compared to ’s TLR4 ligands, which have documented in vivo efficacy .
Biological Activity
N-(4-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound belonging to the class of pyrimidoindoles. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 468.6 g/mol. The structure includes a pyrimidoindole core, an acetylphenyl group, and an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N4O3 |
| Molecular Weight | 468.6 g/mol |
| Structural Class | Pyrimidoindole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. Techniques such as Suzuki–Miyaura coupling may be employed for the formation of the indole core.
While the precise mechanism of action remains to be fully elucidated, preliminary studies suggest that this compound may interact with specific molecular targets involved in various biological pathways. These interactions could potentially lead to therapeutic effects against certain diseases.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyrimidoindole derivatives have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Similar classes of compounds have demonstrated effectiveness against a range of bacterial and fungal strains.
Other Biological Activities
In addition to anticancer and antimicrobial effects, there is emerging evidence that this compound may possess anti-inflammatory and analgesic properties. These activities are critical in exploring its potential for treating inflammatory diseases.
Case Studies
- Anticancer Efficacy : A study evaluating the effects of pyrimidoindole derivatives on acute leukemia cell lines demonstrated significant growth inhibition at low concentrations (e.g., GI50 values around 0.3 µM) . This suggests that this compound may have similar efficacy.
- Antimicrobial Screening : A comprehensive review of Mannich bases indicated that structurally related compounds exhibited notable antibacterial and antifungal activity against various pathogens . This highlights the potential for this compound in antimicrobial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
